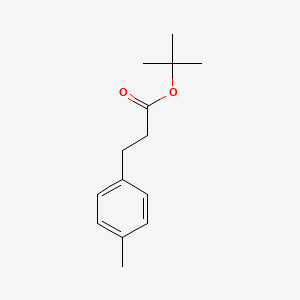
3-(4-Methylphenyl)-propanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-propanoic acid tert-butyl ester, also known as tert-butyl 4-methylphenylpropionate (TBMPP), is a chemical compound with the molecular formula C12H16O2. It is a colorless liquid at room temperature and has a strong, unpleasant odor. TBMPP is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a plasticizer in the manufacture of plastics.
Mecanismo De Acción
TBMPP is an ester, and its mechanism of action is based on the hydrolysis of the ester bond. When TBMPP is exposed to an aqueous environment, it undergoes hydrolysis, which results in the formation of the free acid, 4-methylphenylpropionic acid, and the alcohol, 3-(4-Methylphenyl)-propanoic acid tert-butyl ester alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes found in many organisms.
Biochemical and Physiological Effects
TBMPP has been shown to have a variety of biochemical and physiological effects in a number of organisms. In mammalian cells, TBMPP has been shown to inhibit the activity of certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase. In addition, TBMPP has been shown to have anti-inflammatory and anti-oxidant effects in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBMPP has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous environments. In addition, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, TBMPP is not soluble in many organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of TBMPP. It could be used as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, or as a plasticizer in the manufacture of plastics. In addition, TBMPP could be used to study the effects of esterases on the metabolism of other compounds. It could also be used to study the biochemical and physiological effects of TBMPP on a variety of organisms. Finally, TBMPP could be used to develop new pharmaceuticals or to improve existing pharmaceuticals.
Métodos De Síntesis
TBMPP can be synthesized using a number of different methods. The most common method is the reaction of 4-methylphenol with 3-(4-Methylphenyl)-propanoic acid tert-butyl ester bromide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired product, TBMPP, and byproducts, such as 3-(4-Methylphenyl)-propanoic acid tert-butyl ester alcohol and 3-(4-Methylphenyl)-propanoic acid tert-butyl ester bromide. The reaction can be conducted in an open vessel or in a closed system, such as a batch reactor.
Aplicaciones Científicas De Investigación
TBMPP has a number of scientific research applications. It is used as a reagent in organic synthesis to synthesize other compounds, such as pharmaceuticals and plastics. It is also used in the synthesis of a variety of other compounds, such as esters, amides, and amines. In addition, TBMPP is used in the study of enzyme-catalyzed reactions, as it can be used as a substrate for certain enzymes.
Propiedades
IUPAC Name |
tert-butyl 3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-5-7-12(8-6-11)9-10-13(15)16-14(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCQZIFBNCTDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-propanoic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




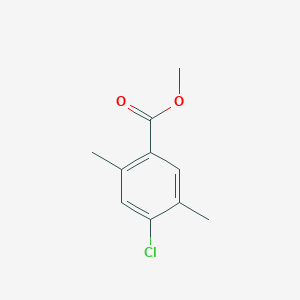

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
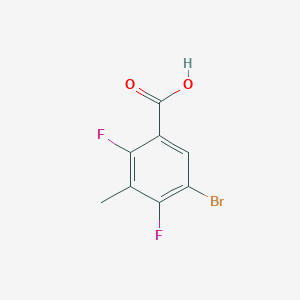
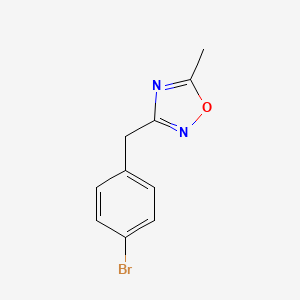
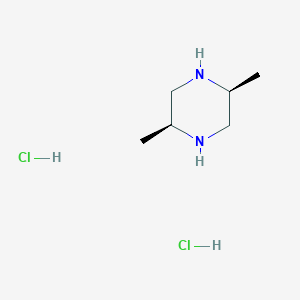
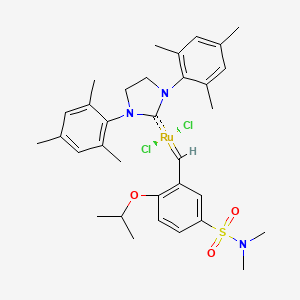
![3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6321760.png)
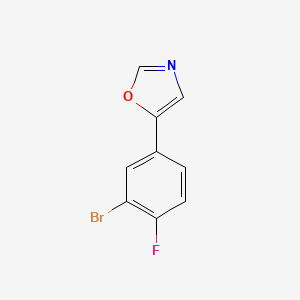
![1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%](/img/structure/B6321790.png)